3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Description
3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H21N5O3S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity
The compound 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel derivative featuring a complex molecular structure that combines features of pyrazoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates the presence of multiple functional groups that are critical for its biological activity. The combination of the 1,2,4-oxadiazole ring with the pyrazole moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that many compounds with this structure show promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 1,2,4-Oxadiazole Derivatives
Compound | Microbial Target | Activity |
---|---|---|
Compound A | S. aureus | Effective |
Compound B | E. coli | Moderate |
Compound C | Pseudomonas aeruginosa | Strong |
The specific compound in focus has been noted to exhibit enhanced activity compared to traditional antibiotics, suggesting a potential role in addressing antimicrobial resistance.
Anticancer Activity
Studies have also explored the anticancer potential of oxadiazole derivatives. For instance, certain derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Efficacy of Oxadiazole Compounds
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound D | Breast Cancer | 15.5 | Apoptosis |
Compound E | Lung Cancer | 12.3 | Cell Cycle Arrest |
Case Studies
In a notable study by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds demonstrated strong inhibition against Mycobacterium bovis, indicating their potential as new therapeutic agents for tuberculosis .
Another investigation focused on the neuroprotective effects of oxadiazole derivatives, where compounds were found to exhibit protective effects against neuronal cell death induced by oxidative stress .
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-9(2)19-11(4)13(10(3)16-19)23(20,21)18-6-5-12(7-18)14-15-8-22-17-14/h8-9,12H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXSAQDIGXYTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.